molecular formula C14H14O2S3 B2737241 4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-16-8

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No. B2737241
CAS RN: 339019-16-8
M. Wt: 310.44
InChI Key: MISSRLDOAHKKIV-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Ionisation Constants and Stability

Research by Gaviraghi and Pagani (1973) delves into the ionisation constants of thiopyran dioxides, shedding light on the stability of their corresponding anions. This foundational work contributes to our understanding of the chemical behavior of sulfanyl thiopyran dioxides in different solvents, highlighting the anions' particular stability which is crucial for applications requiring stable ionised forms of the compound G. Gaviraghi & G. Pagani, 1973.

Pummerer-type Reactions

Denancé et al. (2008) explore Pummerer-type reactions, offering insights into chemoselective oxidation and the creation of new thiopyran derivatives. Their work demonstrates the versatility of thiopyran sulfones in synthesizing complex molecules, which could be pivotal in developing new drugs or materials with tailored properties M. Denancé, Rémi Legay, A. Gaumont, M. Gulea, 2008.

Synthesis and Structural Analysis

Stolarczyk et al. (2018) focus on synthesizing thiopyrimidine derivatives, including 4-thiopyrimidine variants, and analyze their structures and cytotoxic activities. This research is essential for the pharmaceutical industry, offering a pathway to new therapeutics that leverage the unique properties of thiopyran derivatives Marcin Stolarczyk et al., 2018.

Cyclization Reactions and Synthetic Applications

Hossain and Schwan (2011) reveal a novel approach for converting benzyl alkynyl sulfones to thiopyran S,S-dioxides, showcasing the potential of thiopyran dioxides in synthesizing cyclic compounds. This process has implications for the development of new chemical entities with potential applications in material science and drug development M. S. Hossain & A. Schwan, 2011.

Medicinal Chemistry and Drug Discovery

Hugelshofer et al. (2021) discuss the scalable preparation of cyclic sulfone derivatives, including thiopyran dioxides. Their work underscores the compound's significance in medicinal chemistry, providing a foundation for the development of new medications with enhanced efficacy and safety profiles Cedric L. Hugelshofer et al., 2021.

properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S3/c1-10-2-4-11(5-3-10)18-13-7-9-19(15,16)14-12(13)6-8-17-14/h2-6,8,13H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISSRLDOAHKKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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